Chemical structure analysis of Methyl 1-(4-chlorobenzoyl)piperidine-4-carboxylate
Chemical structure analysis of Methyl 1-(4-chlorobenzoyl)piperidine-4-carboxylate
An In-Depth Technical Guide to the Chemical Structure Analysis of Methyl 1-(4-chlorobenzoyl)piperidine-4-carboxylate
Abstract
In the landscape of modern drug discovery and development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of safety, efficacy, and intellectual property. Methyl 1-(4-chlorobenzoyl)piperidine-4-carboxylate, a heterocyclic compound incorporating a key piperidine scaffold, represents a class of molecules with significant potential as pharmaceutical intermediates.[1][2][3] The precise arrangement of its atoms dictates its physicochemical properties and subsequent biological activity. This guide provides a comprehensive, multi-technique approach to its structural analysis, grounded in the principles of scientific integrity and experimental causality. We will explore the application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and X-ray Crystallography, presenting not just the protocols but the scientific rationale that validates the final structural assignment.
Introduction: The Imperative for Rigorous Structural Verification
Methyl 1-(4-chlorobenzoyl)piperidine-4-carboxylate (CAS No. 349614-05-7) is a small molecule of interest in medicinal chemistry.[4] The piperidine ring is a prevalent motif in numerous FDA-approved drugs, valued for its ability to confer favorable pharmacokinetic properties.[5][6] The addition of the 4-chlorobenzoyl group introduces specific electronic and steric features that can modulate target binding. Before this molecule can be advanced in any development pipeline, its identity and purity must be confirmed beyond doubt. An erroneous structural assignment can lead to misinterpreted biological data, wasted resources, and potential safety risks.
The analytical workflow detailed herein is designed as a self-validating system. Each technique provides a unique piece of the structural puzzle, and together, they form a cohesive and definitive body of evidence. This approach is critical for regulatory submissions and ensures the quality and consistency of the active pharmaceutical ingredient (API).[7]
Caption: A generalized workflow for the structural elucidation of a novel chemical entity.
Mass Spectrometry (MS): The Molecular Blueprint
Expertise & Causality: Mass spectrometry is the first-line technique to determine the molecular weight of a compound, providing a fundamental check of its elemental composition. For Methyl 1-(4-chlorobenzoyl)piperidine-4-carboxylate, we expect a molecular formula of C₁₄H₁₆ClNO₃. High-resolution mass spectrometry (HRMS) is chosen to experimentally confirm this formula with high precision, distinguishing it from other potential isobaric compounds.
Expected Fragmentation
The molecule's structure suggests predictable fragmentation patterns under ionization, which serve as secondary confirmation. Key expected fragments include:
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The 4-chlorobenzoyl cation: A prominent peak at m/z 139, resulting from the cleavage of the amide bond. The isotopic pattern of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) would result in a corresponding peak at m/z 141.
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Loss of the methoxy group: A fragment corresponding to [M-31]⁺ from the loss of ·OCH₃.
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Loss of the carbomethoxy group: A fragment corresponding to [M-59]⁺ from the loss of ·COOCH₃.
Protocol: High-Resolution Mass Spectrometry (HRMS)
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Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol or acetonitrile. Dilute to a final concentration of 1-10 µg/mL.
-
Instrumentation: Utilize an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.[8]
-
Acquisition Parameters (Positive Ion Mode):
-
Ionization Mode: ESI+
-
Capillary Voltage: 3.5 kV
-
Scan Range: m/z 50-500
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Gas Temperature: 300 °C
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Data Acquisition: Centroid mode
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-
Data Analysis: Identify the monoisotopic mass of the molecular ion [M+H]⁺. Use the instrument software to calculate the predicted elemental composition and compare it to the theoretical value.
Data Presentation
| Parameter | Theoretical Value (C₁₄H₁₆ClNO₃) | Observed Value (Example) |
| Molecular Weight | 281.73 g/mol | - |
| Monoisotopic Mass | 281.0819 g/mol | - |
| [M+H]⁺ Ion | 282.0891 m/z | 282.0895 m/z |
| Key Fragment 1 | 139.0000 m/z (C₇H₄ClO)⁺ | 139.0003 m/z |
| Key Fragment 2 | 141.0000 m/z (C₇H₄³⁷ClO)⁺ | 140.9974 m/z |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Connectivity and Environment
Expertise & Causality: NMR spectroscopy probes the chemical environment of ¹H and ¹³C nuclei, providing detailed information about the connectivity and stereochemistry of the molecule. It is arguably the most powerful tool for elucidating the structure of organic molecules in solution. The choice of a high-field spectrometer (e.g., 400 MHz or higher) is crucial for resolving the complex spin systems of the piperidine ring protons.[9]
Caption: Chemical Structure of Methyl 1-(4-chlorobenzoyl)piperidine-4-carboxylate.
Predicted ¹H and ¹³C NMR Spectra
Based on the structure, we can predict the key signals. The 4-chlorobenzoyl group will show two doublets in the aromatic region. The piperidine ring protons will appear as complex multiplets in the aliphatic region, and the methyl ester will be a sharp singlet.
| Assignment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Rationale |
| Aromatic (2H, d) | ~7.45 | ~129.0 | Protons ortho to the carbonyl group. |
| Aromatic (2H, d) | ~7.35 | ~130.5 | Protons ortho to the chlorine atom. |
| Piperidine (2H, m) | ~4.0-4.5 (broad) | ~45.0 | Axial/equatorial protons adjacent to the nitrogen (positions 2, 6), deshielded. |
| Piperidine (2H, m) | ~3.0-3.5 (broad) | ~45.0 | Axial/equatorial protons adjacent to the nitrogen (positions 2, 6), deshielded. |
| Piperidine (1H, m) | ~2.5-2.8 | ~41.0 | Proton at position 4. |
| Piperidine (4H, m) | ~1.6-2.2 | ~28.0 | Protons at positions 3 and 5. |
| Methyl Ester (3H, s) | ~3.70 | ~52.0 | Singlet for the -OCH₃ group. |
| Carbonyl (Amide) | - | ~169.0 | Amide C=O carbon. |
| Carbonyl (Ester) | - | ~175.0 | Ester C=O carbon. |
| Aromatic C-Cl | - | ~136.0 | Carbon bonded to chlorine. |
| Aromatic C-CO | - | ~135.0 | Carbon bonded to the carbonyl group. |
Note: Broad signals for piperidine protons are expected due to potential chair-chair interconversion and rotational isomers (rotamers) around the amide C-N bond.
Protocol: ¹H and ¹³C NMR Spectroscopy
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Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.
-
Acquisition - ¹H NMR:
-
Acquire a standard one-pulse ¹H spectrum.
-
Typical spectral width: -2 to 12 ppm.
-
Number of scans: 16-32.
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-
Acquisition - ¹³C NMR:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical spectral width: 0 to 220 ppm.
-
Number of scans: 1024-4096 (due to lower natural abundance).
-
-
Data Analysis: Process the spectra (Fourier transform, phase correction, baseline correction). Integrate the ¹H signals and assign all peaks based on chemical shift, multiplicity, and integration values. Assign ¹³C peaks based on chemical shift and comparison with predicted values.
Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Identification
Expertise & Causality: FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the most critical absorptions will be the two distinct carbonyl (C=O) stretches from the amide and the ester, which confirm the presence of both key functionalities.
Expected Characteristic Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |
| ~1735 cm⁻¹ | Ester Carbonyl (C=O) | Stretch |
| ~1645 cm⁻¹ | Amide Carbonyl (C=O) | Stretch (Amide I band) |
| ~1280 cm⁻¹ | Ester C-O | Stretch |
| ~1100 cm⁻¹ | C-N | Stretch |
| ~840 cm⁻¹ | C-Cl | Stretch |
| ~3000-2850 cm⁻¹ | C-H (Aliphatic) | Stretch |
| ~1600, ~1480 cm⁻¹ | C=C (Aromatic) | Stretch |
Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal. No further preparation is needed.
-
Instrumentation: Use an FTIR spectrometer equipped with an ATR accessory.
-
Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Apply pressure to the sample to ensure good contact with the crystal.
-
Collect the sample spectrum, typically co-adding 16-32 scans for a good signal-to-noise ratio.
-
Spectral range: 4000-400 cm⁻¹.
-
-
Data Analysis: The instrument software automatically ratios the sample spectrum to the background. Identify and label the major absorption peaks and assign them to the corresponding functional groups.
X-ray Crystallography: The Definitive 3D Structure
Expertise & Causality: While spectroscopic methods provide compelling evidence for the 2D structure, only single-crystal X-ray crystallography can provide unequivocal proof of atomic connectivity, conformation, and stereochemistry in the solid state.[10] It is the gold standard for structural determination.[10] For a molecule with a flexible piperidine ring, crystallography can definitively establish its preferred conformation (e.g., chair, boat) and the orientation of its substituents (axial vs. equatorial) in the crystal lattice.[11]
Protocol: Single-Crystal X-ray Diffraction
-
Crystallization: This is the most critical and often challenging step. Grow single crystals of the compound suitable for diffraction (typically 0.1-0.3 mm in size). This is achieved by slow evaporation of a solvent, slow cooling of a saturated solution, or vapor diffusion. Common solvents include ethyl acetate, acetone, or methanol/water mixtures.
-
Data Collection:
-
Mount a suitable crystal on a goniometer.
-
Place the crystal in a stream of cold nitrogen (e.g., 100 K) to minimize thermal motion.
-
Use a diffractometer with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα) to collect a full sphere of diffraction data as the crystal is rotated.
-
-
Structure Solution and Refinement:
-
Process the raw diffraction data to obtain a set of structure factors.
-
Solve the phase problem using direct methods or Patterson methods to generate an initial electron density map.
-
Build an atomic model into the electron density map.
-
Refine the model against the experimental data by least-squares methods until the calculated and observed diffraction patterns match.
-
-
Data Analysis: The final output is a model of the molecule showing precise bond lengths, bond angles, and torsion angles, confirming the absolute structure.
Conclusion: A Triad of Validation
The structural analysis of Methyl 1-(4-chlorobenzoyl)piperidine-4-carboxylate is not complete with a single experiment. It requires a logical, tiered approach where each result corroborates the others.
-
Identity: Mass Spectrometry confirms the molecular formula.
-
Connectivity: NMR spectroscopy maps the atomic framework.
-
Functionality: FTIR spectroscopy verifies the presence of key functional groups.
-
Conformation: X-ray Crystallography provides the ultimate, unambiguous 3D structure.
By integrating these powerful analytical techniques, researchers, scientists, and drug development professionals can establish a complete and validated structural profile, ensuring the integrity of their research and the quality of their chemical matter as it progresses toward therapeutic application.
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